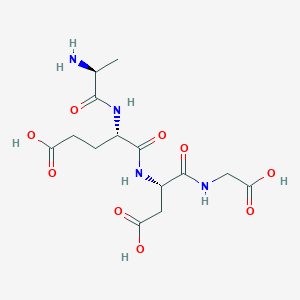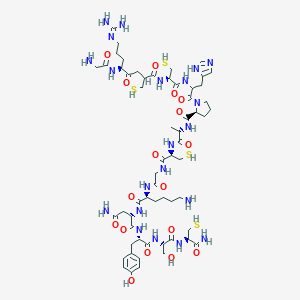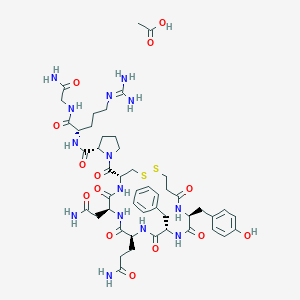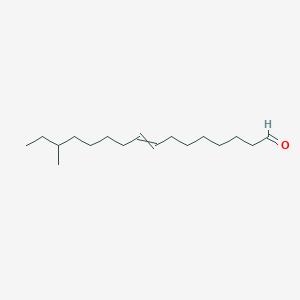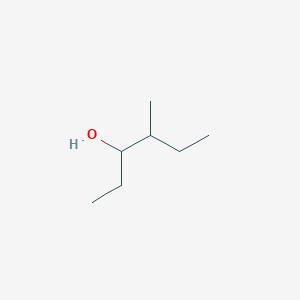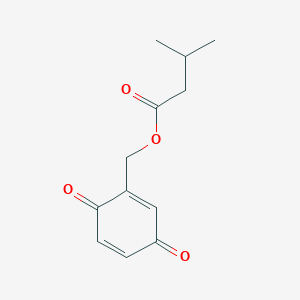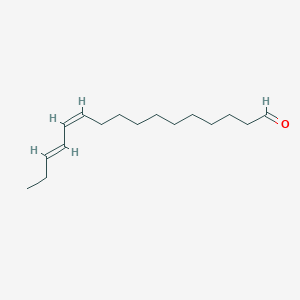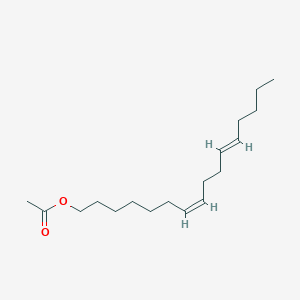
(Z,E)-7,11-Hexadecadien-1-yl acetate
Overview
Description
(Z,E)-7,11-Hexadecadien-1-yl acetate is a chemical compound that belongs to the class of pheromones, specifically used in insect communication. This compound is known for its role in the mating behavior of various insect species, acting as a sex pheromone that attracts males to females. It is characterized by its unique structure, which includes a 16-carbon chain with two double bonds in the Z and E configurations and an acetate functional group at the terminal position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z,E)-7,11-Hexadecadien-1-yl acetate typically involves several steps, starting from simpler organic compounds. One common method includes the following steps:
Formation of the Diene: The initial step involves the formation of the diene structure through a series of reactions such as Wittig or Horner-Wadsworth-Emmons reactions.
Hydroboration-Oxidation: The diene is then subjected to hydroboration-oxidation to introduce the hydroxyl group at the desired position.
Acetylation: Finally, the hydroxyl group is acetylated using acetic anhydride in the presence of a catalyst like pyridine to form the acetate ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include:
Catalytic Hydrogenation: Using specific catalysts to control the formation of the Z and E double bonds.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(Z,E)-7,11-Hexadecadien-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts like palladium on carbon (Pd/C) are often used for hydrogenation reactions.
Substitution: Reagents such as sodium methoxide (NaOCH₃) can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield hexadecadienoic acid.
Reduction: Can produce hexadecan-1-yl acetate.
Substitution: Can result in various substituted esters.
Scientific Research Applications
(Z,E)-7,11-Hexadecadien-1-yl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: Plays a crucial role in the study of insect behavior and pheromone communication.
Industry: Used in the formulation of pheromone traps for monitoring and controlling pest populations in agriculture.
Mechanism of Action
The mechanism of action of (Z,E)-7,11-Hexadecadien-1-yl acetate involves its interaction with specific olfactory receptors in insects. When released into the environment, the compound binds to these receptors, triggering a series of neural responses that lead to the attraction of male insects to the source of the pheromone. This process involves the activation of signal transduction pathways that ultimately result in mating behavior.
Comparison with Similar Compounds
Similar Compounds
(Z,E)-9,12-Tetradecadienyl acetate: Another insect pheromone with a similar structure but different double bond positions.
(Z,Z)-7,11-Tetradecadienyl acetate: Similar in function but with both double bonds in the Z configuration.
Uniqueness
(Z,E)-7,11-Hexadecadien-1-yl acetate is unique due to its specific double bond configuration and its effectiveness in attracting certain insect species. This specificity makes it a valuable tool in pest management and ecological studies.
Properties
IUPAC Name |
[(7Z,11E)-hexadeca-7,11-dienyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7,10-11H,3-5,8-9,12-17H2,1-2H3/b7-6+,11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJHOKLLMOYSRQ-WFKFFMJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCC=CCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/CC/C=C\CCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032410 | |
| Record name | (7Z,11E)-Hexadeca-7,11-dien-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53042-79-8 | |
| Record name | (Z,E)-7,11-Hexadecadienyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53042-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gossyplure (Z,E) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053042798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (7Z,11E)-Hexadeca-7,11-dien-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GOSSYPLURE, (Z,E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FG77051CT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



